molecular formula C10H6Cl2N2S2 B8238065 Bis[5-chloropyridin-2-yl] disulfide CAS No. 78465-85-7

Bis[5-chloropyridin-2-yl] disulfide

Cat. No.: B8238065
CAS No.: 78465-85-7
M. Wt: 289.2 g/mol
InChI Key: DFGGXLBUSVZAKE-UHFFFAOYSA-N
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Description

Bis[5-chloropyridin-2-yl] disulfide is an aromatic disulfide compound characterized by the presence of two 5-chloropyridin-2-yl groups connected by a disulfide bond. Disulfides are commonly found in pharmaceuticals, natural products, and biologically active molecules due to their stability and ability to undergo redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[5-chloropyridin-2-yl] disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 5-chloropyridine-2-thiol with an oxidizing agent such as molecular oxygen or iodine. The reaction is often carried out in an ethanol medium, which provides good yields without the need for additional catalysts or additives .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The oxidative coupling reaction can be scaled up using molecular oxygen as the oxidant, with ethanol as the solvent, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Bis[5-chloropyridin-2-yl] disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis[5-chloropyridin-2-yl] disulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis[5-chloropyridin-2-yl] disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These redox reactions are essential in various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis[5-chloropyridin-2-yl] sulfoxide
  • Bis[5-chloropyridin-2-yl] sulfone
  • Bis[5-chloropyridin-2-yl] thiol

Uniqueness

Bis[5-chloropyridin-2-yl] disulfide is unique due to its specific disulfide bond, which imparts stability and reactivity. Compared to its sulfoxide and sulfone analogs, the disulfide bond offers distinct redox properties that are valuable in various chemical and biological applications .

Properties

IUPAC Name

5-chloro-2-[(5-chloropyridin-2-yl)disulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGGXLBUSVZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)SSC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40999782
Record name 2,2'-Disulfanediylbis(5-chloropyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78465-85-7
Record name 5-Chloro-2-((5-chloro-2-pyridinyl)dithio)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078465857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98831
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Disulfanediylbis(5-chloropyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40999782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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